Cas no 2012-81-9 (2-(4-Chlorophenyl)-3-methylbutanenitrile)

2-(4-Chlorophenyl)-3-methylbutanenitrile structure
2012-81-9 structure
Product Name:2-(4-Chlorophenyl)-3-methylbutanenitrile
CAS-nummer:2012-81-9
MF:C11H12ClN
MW:193.672681808472
MDL:MFCD00043690
CID:84063
PubChem ID:102734
Update Time:2025-07-26

2-(4-Chlorophenyl)-3-methylbutanenitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(4-Chlorophenyl)-3-methylbutanenitrile
    • 2-(P-CHLOROPHENYL)-3-METHYLBUTYRONITRILE
    • 2-(4-CHLOROPHENYL)-3-METHYLBUTYRONITRILE
    • ALPHA-ISOPROPYL-4-CHLOROPHENYLACETONITRILE
    • CPIN
    • 4-Chloro-(1-methylethyl)benzene-acetonitrile
    • 4-chloro-a-(1-methylethyl)benzeneacetonitrile
    • 4-chloro-alpha-(1-methylethyl)-benzeneacetonitril
    • Benzeneacetonitrile, 4-chloro-alpha-(1-methylethyl)-
    • 4-Chlorophenyl-alpha-isopropyl acetonitrile
    • A-ISOPROPYL-4-CHLOROPHENYLACETONITRILE
    • 4-CHLORO-ALPHA-(1-METHYLETHYL)BENZENEACETONITRILE
    • P-Chlorophenyl-isopropylacetonitrile
    • Α-ISOPROPYL- PARA CHLORO BENZYL CYANIDE
    • (RS)-2-isopropyl-4'-chlorophenylacetonitrile
    • 3-Methyl-2-(4'-chlorophenyl)-butyronitrile
    • Z1198148456
    • SCHEMBL2920989
    • CAA01281
    • FT-0694403
    • 4-Chloro-alpha-isopropylbenzyl cyanide
    • EINECS 217-935-7
    • AKOS006272614
    • EN300-211953
    • DTXSID70874179
    • 2-(4-Chlorophenyl)-3-methylbutanenitrile #
    • alpha-Isopropyl-p-chlorophenylacetonitrile
    • Benzeneacetonitrile, 4-chloro-.alpha.-(1-methylethyl)-
    • NS00045738
    • InChI=1/C11H12ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3
    • RBGSZIRWNWQDOK-UHFFFAOYSA-
    • BENZENEACETONITRILE, 4-CHLORO-.ALPHA.-(1-METHYLE
    • 2012-81-9
    • DB-121679
    • MDL: MFCD00043690
    • Inchi: 1S/C11H12ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3
    • InChI-sleutel: RBGSZIRWNWQDOK-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)C(C#N)C(C)C

Berekende eigenschappen

  • Exacte massa: 193.06600
  • Monoisotopische massa: 193.065827
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 195
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 23.8

Experimentele eigenschappen

  • Kleur/vorm: 液体
  • Dichtheid: 1.1225 (rough estimate)
  • Kookpunt: 317.7°C (rough estimate)
  • Vlampunt: 107.2°C
  • Brekindex: 1.6100 (estimate)
  • PSA: 23.79000
  • LogboekP: 3.60318
  • Oplosbaarheid: 不溶于水

2-(4-Chlorophenyl)-3-methylbutanenitrile Beveiligingsinformatie

  • WGK Duitsland:2
  • Veiligheidsinstructies: S26; S36/37
  • RTECS:XM9410000
  • Identificatie van gevaarlijk materiaal: Xn Xi
  • Risicozinnen:R36/37/38; R42; R43; R42/43

2-(4-Chlorophenyl)-3-methylbutanenitrile Douanegegevens

  • HS-CODE:2926909090
  • Douanegegevens:

    中国海关编码:

    2926909090

    概述:

    2926909090 其他腈基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(4-Chlorophenyl)-3-methylbutanenitrile Prijsmeer >>

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Enamine
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Enamine
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Enamine
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